Dioxamate

Description

Historical Context and Early Investigations in Dioxamate Chemistry

Early investigations in chemistry laid the groundwork for understanding functional groups like oxalates and amides, which are components of the this compound structure. The synthesis of compounds containing the oxamate (B1226882) structure, a related functional group (-O-C(=O)-C(=O)-NH₂ or its derivatives), dates back in chemical literature. For instance, the synthesis of N,N'-(phenylene)dioxamic acids and their esters was explored in the late 1970s through reactions involving phenylenediamines and alkyloxalyl chlorides. nih.gov Such synthetic methodologies were crucial for accessing these types of compounds for further study. The broader field of metal oxalato complexes, which share structural similarities with metal complexes involving this compound ligands, also has a history of investigation, with reviews on the topic dating back to the mid-20th century. acs.org These early efforts in synthesizing and characterizing compounds with related functional groups contributed to the foundational knowledge necessary for the later development of this compound chemistry.

Contemporary Significance and Emerging Research Frontiers in this compound Chemistry

Contemporary research in this compound chemistry is diverse, reflecting the versatility of the this compound moiety. One significant area involves the use of bis(oxamato) ligands in coordination chemistry to form complexes with metal ions, such as copper(II). yu.edu.joresearchgate.netyu.edu.jogla.ac.uk These complexes are of interest for their structural properties and potential applications, including catalysis. yu.edu.jo

This compound derivatives are also being investigated in medicinal chemistry. For example, certain N,N'-(phenylene)dioxamic acids and their esters have been synthesized and studied. nih.gov More recently, l-lysine (B1673455) dioxalate (LH1513), a this compound derivative, has been identified and studied as a potent inhibitor of calcium oxalate (B1200264) crystallization, relevant to the prevention of kidney stones. acs.orgresearchgate.net Another compound referred to as this compound (C₁₅H₂₉NO₄) is noted as an investigational anticonvulsant and anti-epileptic agent. ncats.io

In materials science, dioxalate-containing structures are being explored in the context of biodegradable polymers. Studies have investigated the relationship between the composition and environmental degradation of poly(isosorbide-co-diol oxalate) copolyesters, where oxalate ester bonds, structurally related to the ester portion of dioxamates, play a role in hydrolysis. acs.org

These examples highlight the ongoing significance of this compound chemistry in developing new materials, therapeutic agents, and coordination complexes with tailored properties.

Fundamental Theoretical Frameworks Applied in this compound Studies

Theoretical chemistry plays a crucial role in understanding the structure, properties, and reactivity of this compound compounds. Density Functional Theory (DFT) is a widely applied theoretical framework in this area. yu.edu.joresearchgate.netyu.edu.jomdpi.comnih.gov DFT calculations are used to examine and characterize the structural features of this compound ligands and compounds, such as diethyl 2,2'-dibromo-4,4'-dimethylbiphenyl-6,6'-dioxamate. yu.edu.joresearchgate.netyu.edu.jo These calculations can provide insights into optimized geometries, electronic structures (e.g., HOMO and LUMO), and vibrational frequencies, which can be compared with experimental spectroscopic data. yu.edu.joresearchgate.net Theoretical studies, including DFT, have also been employed to evaluate the conformational preferences and intramolecular interactions within this compound derivatives. mdpi.com The combination of experimental techniques with theoretical calculations, such as DFT-based molecular dynamics simulations, allows for a more comprehensive understanding of the behavior of these compounds, including their interactions with solvents. nih.gov

Overview of Methodological Approaches Employed in this compound Research

Research in this compound chemistry employs a variety of synthetic and analytical methodologies. The synthesis of this compound compounds often involves the reaction of amines or diamines with activated oxalic acid derivatives, such as alkyloxalyl chlorides or dialkyl oxalates, often in the presence of a base. nih.govyu.edu.joresearchgate.netyu.edu.joacs.orgprepchem.compsu.edu Specific synthetic routes have been developed for various this compound derivatives, including those with biaryl backbones or incorporated into amino acids like lysine. yu.edu.joresearchgate.netyu.edu.joacs.org

Characterization of synthesized this compound compounds relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, such as N-H and carbonyl stretches. yu.edu.joresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure and hydrogen/carbon environments. yu.edu.joresearchgate.net Mass spectrometry is employed to determine the molecular weight and obtain fragmentation patterns for structural confirmation. yu.edu.joresearchgate.net Elemental analysis is also commonly performed to confirm the empirical formula of the synthesized compounds. yu.edu.joresearchgate.net

Crystallographic techniques, such as single-crystal X-ray diffraction, are essential for determining the precise three-dimensional structure of this compound compounds and understanding intermolecular interactions, such as hydrogen bonding, which influence crystal packing. gla.ac.ukmdpi.compsu.edu

Beyond basic characterization, specific studies employ methods relevant to the compound's intended application. For instance, research on this compound inhibitors of calcium oxalate crystallization utilizes assays to measure inhibition potency and techniques like Atomic Force Microscopy (AFM) to study the effect on crystal growth. acs.org Studies on the degradation of dioxalate-containing polyesters may use techniques like NMR to quantify hydrolysis products. acs.org

These diverse methodologies, ranging from organic synthesis and spectroscopic analysis to advanced crystallographic and application-specific techniques, are integral to advancing the understanding and utilization of this compound chemistry.

Structure

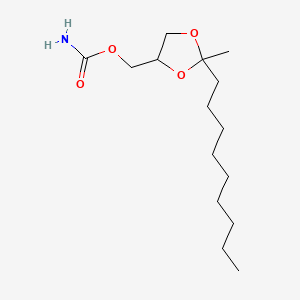

2D Structure

3D Structure

Properties

CAS No. |

3567-40-6 |

|---|---|

Molecular Formula |

C15H29NO4 |

Molecular Weight |

287.39 g/mol |

IUPAC Name |

(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate |

InChI |

InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-15(2)19-12-13(20-15)11-18-14(16)17/h13H,3-12H2,1-2H3,(H2,16,17) |

InChI Key |

OWCAKKIRPJUQFO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1(OCC(O1)COC(=O)N)C |

Canonical SMILES |

CCCCCCCCCC1(OCC(O1)COC(=O)N)C |

Other CAS No. |

63917-48-6 3567-40-6 |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Pathways for Dioxamate Compounds

Classical Synthetic Routes to Dioxamate Scaffolds

Classical synthetic approaches to this compound scaffolds often rely on well-established organic reactions to construct the key ester or amide linkages. These methods typically involve the reaction of appropriate starting materials containing carboxylic acid, ester, or amine functionalities with oxalate (B1200264) precursors.

Amidation and Esterification Reactions in this compound Synthesis

Amidation and esterification reactions are fundamental tools in organic synthesis for forming amide and ester bonds, respectively. In the context of this compound synthesis, these reactions are employed to couple amine or alcohol moieties with oxalic acid or its derivatives. Classical preparative methods for amides involve the interaction between esters and ammonia (B1221849) or amines, often carried out with or without a solvent, potentially under pressure, and sometimes expedited by a catalyst such as salts or alkali metal alcoholoxides. google.com For instance, the synthesis of amide functional groups can be achieved via the direct amidation of esters using catalysts like iron(III) chloride under solvent-free conditions, compatible with various amine and ester substrates. mdpi.com Similarly, esters can be synthesized through the acid-catalyzed esterification of carboxylic acids with alcohols, transesterification, or via activation of carboxylic acids followed by alcohol addition. researchgate.net

While general examples of amidation and esterification are abundant, specific detailed procedures focusing solely on the formation of the this compound structure via these classical direct coupling methods from oxalic acid or its simple derivatives and the corresponding di-amines or di-ols are less explicitly detailed in the provided search results. However, the principles of these reactions are directly applicable. For example, the synthesis of l-lysine (B1673455) dioxalate (LH1513) involves the formation of oxamate (B1226882) linkages, which are essentially amide-ester hybrids derived from oxalic acid and an amino acid acs.org. The synthesis of N6,N6,N6-trimethyl-L-lysine dioxalate has been described starting from N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine, involving reactions with methyl iodide in the presence of potassium hydrogen carbonate after deprotection nih.gov. This suggests a multi-step process likely incorporating protection-deprotection strategies and functional group interconversions to arrive at the this compound structure.

Condensation Reactions for this compound Formation

Condensation reactions, broadly defined as processes where two or more simple substances combine to form a larger molecule with the simultaneous elimination of a smaller molecule (often water), play a role in constructing various organic frameworks. ebsco.com In organic chemistry, condensation reactions frequently involve the reaction of carbonyl compounds, often facilitated by enolates. pearson.com Examples include the aldol (B89426) condensation and the Claisen condensation, which involves esters and produces beta-dicarbonyl compounds. pearson.com

While the direct formation of the this compound core solely through a single condensation step involving simple non-oxalate precursors is not a typical classical route, condensation principles can be embedded within multi-step syntheses leading to dioxamates. For instance, the synthesis of isohexide-dioxalates, compounds containing two oxalate ester groups, involves reacting an isohexide with methyl chlorooxoacetate. google.comncl.res.in This reaction can be viewed as an acylation process leading to ester formation. The classical method described involves the use of n-BuLi at low temperatures followed by reaction with methyl chlorooxoacetate. google.com

The formation of cyclic structures containing this compound-like functionalities could potentially involve intramolecular condensation reactions, analogous to the Dieckmann condensation which is an intramolecular reaction of diesters to form -keto esters and is effective for forming 5-, 6-, and 7-membered rings. wikipedia.org However, direct examples of this compound scaffolds being formed solely through such intramolecular condensation of a single precursor are not prominent in the provided literature.

Modern and Advanced Synthetic Methodologies for Dioxamates

Modern synthetic methodologies aim to improve upon classical routes by enhancing efficiency, selectivity, and sustainability. This includes the application of green chemistry principles and the development of catalytic approaches.

Green Chemistry Principles in this compound Production

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in Key principles include waste prevention, atom economy, less hazardous chemical syntheses, and the use of safer solvents and auxiliaries. mlsu.ac.in Applying green chemistry to this compound synthesis would involve strategies such as using more environmentally benign solvents (e.g., water nih.gov), minimizing the number of synthetic steps, and employing catalysts to reduce energy requirements and improve efficiency. mlsu.ac.inrsc.org Process mass intensity (PMI), a metric that quantifies the mass of materials used per unit mass of product, is used to benchmark the environmental performance of chemical processes. acsgcipr.org Efforts in green chemistry aim to reduce the PMI by maximizing the incorporation of reactants into the final product (atom economy). mlsu.ac.inacsgcipr.org

While specific examples of "green" this compound synthesis routes are not extensively detailed in the search results, the general principles of green chemistry are being increasingly applied in organic synthesis, including the formation of amide bonds. ucl.ac.uk The development of catalytic methods and the use of alternative solvents are central to these efforts.

Functionalization and Structural Modification of this compound Frameworks

Once the basic this compound scaffold is synthesized, further functionalization and structural modification can be undertaken to tune their properties for specific applications. This involves introducing various substituents onto the core structure or modifying the linking groups between the oxalate moieties.

The search results highlight the concept of functionalization of various scaffolds to impart desired properties. For example, polymeric scaffolds can be functionalized with different groups to improve cell adhesion and growth polimi.itmdpi.com, and titanium scaffolds can be functionalized with proteins to enhance osseointegration upc.edu. Benzimidazole derivatives, including dioxalate forms, are modified with different groups (e.g., ethylamine, N-propyl, N-benzyl) to alter their chemical and biological properties such as solubility, stability, and interaction with biological targets. ontosight.aiontosight.ai The synthesis of these derivatives inherently involves functionalization steps applied to a core structure.

Synthesis of this compound Analogs and Homologs (e.g., Phenylene dioxamates, L-lysine dioxalate, Diphenyltin (B89523) dioxalate)

The synthesis of this compound analogs and homologs often involves the reaction of a diamine or a compound with two amine-like functionalities with an activated oxalic acid derivative, such as an oxalyl chloride or a diester of oxalic acid.

Phenylene dioxamates: These compounds feature a phenylene linker between two oxamate groups. A common synthetic approach involves the treatment of a phenylenediamine isomer (e.g., m-phenylenediamine (B132917) or p-phenylenediamine) with an alkyloxalyl chloride in the presence of a base, such as triethylamine. nih.gov This reaction forms the dialkyl N,N'-(phenylene)this compound ester, which can then be hydrolyzed using a base like sodium hydroxide (B78521) solution to yield the corresponding N,N'-(phenylene)dioxamic acid. nih.gov

L-lysine dioxalate: L-lysine dioxalate is a salt formed between L-lysine and oxalic acid. The synthesis of N6,N6,N6-trimethyl-L-lysine dioxalate in gram amounts has been reported. cdnsciencepub.comnih.gov One procedure involves starting from N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine. cdnsciencepub.comnih.gov The synthesis includes deprotection of the side-chain amino group via catalytic hydrogenation, followed by reaction with methyl iodide in methanol (B129727) in the presence of potassium hydrogen carbonate. cdnsciencepub.comnih.gov The work-up typically involves filtrations and evaporations, and the product can be crystallized as the dioxalate salt by adding oxalic acid in ethanol (B145695) to an aqueous solution of the residue. cdnsciencepub.com Another approach for synthesizing L-lysine dioxalate derivatives involves the oxalylation of L-lysine linkers with ethyl oxalyl chloride, followed by hydrolysis with sodium hydroxide. acs.org

Here is a summary of some synthetic approaches:

| Compound Class | Starting Materials | Key Reagents/Conditions | Product Type | References |

| Phenylene dioxamates | Phenylenediamines, Alkyloxalyl chloride | Triethylamine, Hydrolysis (NaOH) | This compound esters, Dioxamic acids | nih.gov |

| L-lysine dioxalate | N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine | H2/Catalyst, Methyl iodide, KHCO3, Oxalic acid | Trimethyl-L-lysine dioxalate | cdnsciencepub.comnih.gov |

| L-lysine dioxalate | L-lysine linkers, Ethyl oxalyl chloride | NaOH | L-lysine dioxalate derivatives | acs.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Dioxamate Compounds

Diffraction-Based Structural Analysis of Dioxamates

X-ray diffraction techniques are fundamental in determining the crystalline structure of dioxamate compounds, providing precise information about atomic positions, bond lengths, bond angles, and lattice parameters.

Single-Crystal X-ray Diffraction Studies of this compound Crystal Structures

Single-crystal X-ray diffraction (SXRD) is a powerful, non-destructive technique used to obtain detailed three-dimensional structural information for crystalline substances warwick.ac.ukcarleton.edu. For this compound compounds, SXRD studies reveal the precise arrangement of atoms in the crystal lattice, including the coordination geometry around metal centers in complexes and the conformation of the organic ligand itself. This technique is applicable to crystals typically ranging from 10 to 200 µm in size warwick.ac.uk.

Powder X-ray Diffraction in this compound Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is a vital tool for characterizing the bulk crystalline phases of this compound compounds, particularly for identifying different polymorphic forms and assessing crystallinity justia.comrigaku.comresearchgate.netresearchgate.net. Polymorphism, the ability of a single substance to exist in multiple crystalline forms, is critical in understanding the physical properties, such as solubility and stability, of solid materials rigaku.comresearchgate.netresearchgate.net.

PXRD patterns provide a unique fingerprint for each crystalline phase, allowing for the identification of known polymorphs and the detection of new ones rigaku.comresearchgate.netresearchgate.net. Small changes in peak positions, intensities, or the appearance of new peaks in a PXRD pattern can indicate the presence of a different polymorphic form or variations in crystallinity researchgate.net. This technique is widely used in the characterization of active pharmaceutical ingredients (APIs) that exhibit polymorphism, a principle directly applicable to crystalline this compound compounds rigaku.comresearchgate.net. PXRD can also be used to study phase transformations, such as hydration or dehydration, and to determine the thermodynamic stability of different polymorphic forms, often in conjunction with thermal analysis techniques rigaku.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment

NMR spectroscopy is an indispensable technique for the structural elucidation and assignment of organic molecules and coordination complexes in solution. It provides detailed information about the connectivity, functional groups, and stereochemistry of this compound compounds.

Proton and Carbon-13 NMR in this compound Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely applied to characterize this compound compounds. ¹H NMR spectra provide information on the different types of protons present in the molecule, their chemical environments, and their connectivity based on spin-spin coupling patterns and integration of peak areas libretexts.org. This is particularly useful for confirming the presence and position of protons on the organic backbone of this compound ligands and in associated counterions or solvent molecules.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Proton-decoupled ¹³C NMR spectra show a signal for each chemically distinct carbon atom libretexts.org. The chemical shifts of these carbon signals are highly sensitive to the electronic environment, allowing for the identification of different types of carbon atoms, such as carbonyl carbons in the oxamate (B1226882)/oxalate (B1200264) groups, aromatic or aliphatic carbons in the ligand backbone, and carbons in any attached functional groups libretexts.org. For this compound ligands and their complexes, ¹³C NMR helps confirm the integrity of the ligand structure and can provide insights into the effect of metal coordination on the electronic distribution within the ligand. Off-resonance decoupling or techniques like DEPT can further aid in determining the number of protons attached to each carbon libretexts.org. Studies on uranyl oxamate hydrates have utilized NMR alongside other techniques for characterization researchgate.net.

Advanced NMR Techniques for this compound Stereochemistry and Dynamics

Beyond standard one-dimensional NMR, advanced NMR techniques provide more detailed information about the stereochemistry, conformation, and dynamics of this compound compounds, particularly for more complex or flexible structures. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing through-bond connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC) numberanalytics.com. These experiments are essential for unambiguously assigning NMR signals to specific atoms within the this compound structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique that reveals through-space correlations between nuclei that are spatially close, regardless of whether they are directly bonded numberanalytics.com. NOESY experiments can provide crucial information about the three-dimensional structure and conformation of this compound ligands and their complexes in solution, helping to determine relative stereochemistry and identify preferred conformers numberanalytics.com. For flexible this compound ligands or complexes, variable-temperature NMR studies can be employed to investigate dynamic processes such as conformational changes or ligand exchange, providing information on the kinetics and thermodynamics of these processes libretexts.org. Although challenging for very large molecules, advances in NMR techniques have extended their applicability to larger systems nih.gov.

Vibrational Spectroscopy (IR, Raman) in this compound Molecular Fingerprinting

IR spectroscopy measures the absorption of infrared light by a molecule as specific bonds vibrate photothermal.comksu.edu.saamericanpharmaceuticalreview.com. Vibrations that result in a change in the molecular dipole moment are IR-active ksu.edu.saamericanpharmaceuticalreview.com. This makes IR spectroscopy particularly useful for identifying polar functional groups within this compound compounds, such as C=O, C-N, and O-H bonds, and for studying the effect of coordination on the vibrational modes of the this compound ligand ksu.edu.sa. The position and intensity of IR bands provide information about the nature of the bonds and their environment.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light by a molecule, which is related to changes in molecular polarizability during vibrations photothermal.comksu.edu.saamericanpharmaceuticalreview.com. Vibrations that cause a change in polarizability are Raman-active ksu.edu.saamericanpharmaceuticalreview.com. Raman spectroscopy is generally more sensitive to non-polar bonds and symmetric vibrations photothermal.comamericanpharmaceuticalreview.com. For this compound compounds, Raman spectroscopy can provide complementary information to IR, particularly regarding vibrations of the carbon skeleton and certain metal-ligand vibrations that may be weak or absent in the IR spectrum ksu.edu.saspectroscopyonline.com.

Both IR and Raman spectroscopy are valuable for identifying this compound compounds and distinguishing between different polymorphs americanpharmaceuticalreview.com. Differences in crystal packing and intermolecular interactions in different crystalline forms can lead to observable shifts in vibrational frequencies, changes in band shapes, and variations in the number of observed bands americanpharmaceuticalreview.com. Studies on related compounds like L-arginine dioxalate have utilized FT-IR and FT-Raman spectroscopy to investigate their vibrational properties and hydrogen bonding interactions researchgate.net. The combination of IR and Raman spectroscopy provides a more complete vibrational characterization of this compound compounds spectroscopyonline.com.

Data Tables

While specific detailed research findings and data tables for a broad range of "this compound" compounds are dispersed across various studies depending on the specific ligand and metal involved, the general types of data obtained from these techniques can be illustrated.

Table 3.1: Representative Spectroscopic Data for a Hypothetical this compound Compound

| Technique | Type of Data | Key Information Provided |

| SXRD | Unit cell parameters, atomic coordinates, bond lengths, bond angles | Precise 3D structure, coordination geometry, crystal packing |

| PXRD | Diffraction pattern (2θ vs. Intensity) | Crystalline phase identification, polymorphism, crystallinity |

| ¹H NMR | Chemical shifts (δ), coupling constants (J), integration | Proton environments, connectivity, relative number of protons |

| ¹³C NMR | Chemical shifts (δ) | Carbon environments, identification of carbon types |

| IR Spectroscopy | Absorption frequencies (cm⁻¹) | Presence of functional groups, bond vibrations, coordination effects |

| Raman Spectroscopy | Scattering frequencies (cm⁻¹) | Molecular vibrations, complementary to IR, skeletal vibrations |

Table 3.2: Illustrative Vibrational Bands for Oxalate/Oxamate Moieties

| Functional Group/Vibration | Approximate IR Frequency Range (cm⁻¹) | Approximate Raman Frequency Range (cm⁻¹) | Notes |

| ν(C=O) (stretching) | 1600-1800 | 1600-1800 | Position sensitive to coordination/environment |

| ν(C-C) (stretching) | 800-900 | 800-900 | |

| ν(C-N) (stretching) | 1200-1350 | 1200-1350 | For oxamate ligands |

| δ(O-C=O) (bending) | Various low frequencies | Various low frequencies |

Note: These are approximate ranges and actual frequencies can vary significantly depending on the specific compound, its physical state, and its environment (e.g., coordination to a metal center).

Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Analysis

Mass Spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a compound's molecular weight and elemental composition. For this compound compounds, MS is essential for confirming the molecular formula and gaining insights into the structural subunits through fragmentation analysis.

The molecular formula of the anticonvulsant this compound has been reported as C₁₅H₂₉NO₄ with an average mass of 287.4 g/mol and a monoisotopic mass of 287.209658 g/mol uni.lu. For Calcium oxamate, the molecular formula is C₄H₄CaN₂O₆ with a molecular weight of 216.16 g/mol nih.gov. The molecular formula for Piperazinediium this compound is given as C₄H₁₂N₂²⁺·2C₂H₂NO₃⁻ nih.gov.

In a typical MS analysis, the this compound sample is first ionized. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is often used for larger or more polar molecules and can produce protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), while EI typically results in fragmentation. The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap) and detected. The resulting mass spectrum plots ion abundance against m/z.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the precise determination of the elemental composition of the molecular ion and fragment ions. This is particularly valuable for confirming the proposed molecular formula of this compound compounds.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation (CID) of selected precursor ions. The fragmentation pattern, or the set of m/z values of the fragment ions, provides a "fingerprint" of the molecule's structure. By analyzing the mass differences between the precursor ion and the fragment ions, and among the fragment ions themselves, researchers can deduce the presence and arrangement of functional groups and substructures within the this compound molecule. For instance, the fragmentation of oxamate-containing metal complexes has been studied using techniques like LC-MS nih.gov. While specific fragmentation data for the anticonvulsant this compound (C₁₅H₂₉NO₄) or the this compound salts was not found in the immediate search results, analysis of their fragmentation patterns would involve identifying characteristic cleavages related to the ester, amide, and cyclic ether functionalities present in C₁₅H₂₉NO₄ nih.gov, or the oxamate anion and cation fragments in the case of the salts nih.govnih.gov.

Chiroptical Spectroscopy (CD, ORD) for this compound Stereochemical Determination

Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for studying the stereochemistry of chiral molecules. These techniques probe the differential interaction of chiral substances with left and right circularly polarized light. CD measures the differential absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the variation in optical rotation with changing wavelength.

The anticonvulsant this compound (C₁₅H₂₉NO₄) is indicated as having "MIXED" stereochemistry and "UNSPECIFIED" optical activity in one database entry nih.gov. This suggests the possibility of chiral centers and the existence of different stereoisomers (enantiomers or diastereomers). Chiral molecules exhibit circular birefringence, leading to optical rotation, and differential absorption of circularly polarized light if a chromophore is present in a chiral environment.

CD and ORD are particularly useful for determining the absolute configuration of chiral centers and analyzing molecular conformation. CD spectra are typically plotted as molar ellipticity ([θ]) or differential absorbance (ΔA) versus wavelength, while ORD spectra plot specific rotation ([α]) versus wavelength. The presence of characteristic peaks (Cotton effects) in CD and ORD spectra, particularly near absorption bands of chromophores, provides information about the stereochemistry of the molecule.

For this compound (C₁₅H₂₉NO₄), if it possesses chiral centers, CD and/or ORD spectroscopy would be crucial for:

Determining if a sample is a single enantiomer, a racemate, or a mixture of diastereomers.

Assigning the absolute configuration (R or S) to chiral centers, often by comparing experimental spectra to calculated spectra or known standards.

Studying conformational preferences, as different conformers of a chiral molecule can have distinct chiroptical signatures.

While the specific CD or ORD spectra for the anticonvulsant this compound (C₁₅H₂₉NO₄) or the identified this compound salts were not found in the consulted literature, these techniques are standard tools for stereochemical analysis in organic and coordination chemistry. Studies on metal complexes with oxamate-based ligands demonstrate the application of spectroscopic methods, including those sensitive to structure and potentially stereochemistry if the complexes are chiral. The application of CD and ORD to this compound compounds with defined stereochemistry would provide invaluable data for understanding their three-dimensional structure and its potential relationship to their physical and biological properties.

Theoretical and Computational Chemistry of Dioxamate Systems

Quantum Chemical Investigations of Dioxamate Electronic Structure

Quantum chemical methods are pivotal in elucidating the electronic properties of this compound derivatives. These calculations offer a detailed picture of electron distribution, molecular orbitals, and other electronic parameters that govern the reactivity and physical properties of these compounds.

Density Functional Theory (DFT) has been effectively employed to investigate the structural and electronic properties of this compound-containing compounds. For instance, DFT calculations have been used to correlate the structural features of Diethyl 2,2'-dibromo-4,4'-dimethylbiphenyl-6,6'-dioxamate. yu.edu.jo In such studies, the geometry of the molecule is optimized to find the lowest energy conformation. The vibrational frequencies calculated using DFT have shown good agreement with experimental data, validating the computational model. yu.edu.jo

Theoretical calculations on a series of antiallergic diphenylene diethyl dioxalamates have also been performed to understand their conformational preferences. mdpi.comresearchgate.net These studies revealed that while the anti-conformation is generally more stable in the gas phase, non-covalent interactions in the crystalline state can favor the adoption of the less stable syn-conformation. mdpi.comresearchgate.net This highlights the crucial role of the environment in determining the molecular structure.

Table 1: DFT Calculation Parameters for a this compound Derivative

| Parameter | Value/Method |

|---|---|

| Software | Spartan 16 |

| Functional | ωB97X-D |

| Basis Set | 6-31G(d,p) |

| Phase | Gas Phase |

| Symmetry Constraints | None |

This interactive table summarizes the typical parameters used in DFT calculations for this compound systems, as reported in the study of Diethyl 2,2'-dibromo-4,4'-dimethylbiphenyl-6,6'-dioxamate. yu.edu.jo

Ab initio methods, particularly those based on DFT, are instrumental in analyzing the molecular orbitals of dioxamates. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the electron-donating and electron-accepting capabilities of a molecule, respectively.

In the computational study of Diethyl 2,2'-dibromo-4,4'-dimethylbiphenyl-6,6'-dioxamate, the HOMO and LUMO plots were generated from the optimized ground state geometry. yu.edu.jo The distribution of these frontier orbitals helps in understanding the charge transfer characteristics and reactivity of the molecule.

Molecular Dynamics Simulations of this compound Conformational Landscapes

While extensive molecular dynamics (MD) simulations specifically focused on the conformational landscapes of a wide range of this compound systems are not extensively documented in the reviewed literature, the principles of such studies are well-established. MD simulations would allow for the exploration of the dynamic behavior of this compound molecules in different environments, such as in solution or embedded in a larger biological system.

Conformational analysis of antiallergic diphenylene diethyl dioxalamates using static DFT calculations has provided snapshots of stable conformations. mdpi.comresearchgate.net For example, it was found that for N,N′-(4,4′-methanediyl-di-phenyl)-bis-diethyl dioxalamate and N′,N′-(4,4′-oxydi-p-phenylene)-bis-diethyl dioxalamate, the energetically unfavorable syn conformation is adopted in the crystal structure due to intermolecular interactions, whereas N,N′-(4,4′-biphenylene)-bis-diethyl dioxalamate adopts the more stable anti conformation. mdpi.comresearchgate.net Molecular dynamics simulations could further elucidate the energy barriers between these conformations and the pathways of conformational change.

Prediction of Reaction Mechanisms and Transition States for this compound Reactions

The prediction of reaction mechanisms and the characterization of transition states are significant applications of computational chemistry. However, specific studies detailing the reaction mechanisms and transition states for reactions involving dioxamates are not prevalent in the surveyed literature. This area represents a promising avenue for future research. Computational methods such as DFT can be utilized to map out the potential energy surfaces of reactions involving dioxamates, identify transition state structures, and calculate activation energies. Such studies would be invaluable for understanding the reactivity of dioxamates and for designing novel synthetic routes.

Intermolecular Interactions and Supramolecular Assemblies of Dioxamates

The supramolecular chemistry of dioxamates is rich and varied, with intermolecular interactions playing a crucial role in dictating the packing of these molecules in the solid state. The functional groups present in dioxamates, such as N-H and C=O, are excellent hydrogen bond donors and acceptors, respectively. mdpi.comresearchgate.net

Studies on antiallergic diphenylene diethyl dioxalamates have shown that their supramolecular self-assembly is driven by N-H···O=C hydrogen bonds, and reinforced by other weak interactions like C-H···O=C, C-H···π, and C=O···C=O interactions. mdpi.comresearchgate.net These interactions lead to the formation of well-defined supramolecular architectures, including cross-linked arrays. mdpi.comresearchgate.net Hirshfeld surface analysis has been employed to quantify the contributions of different intermolecular contacts, revealing the dominance of H···H, O···H, and C···H contacts in the crystal packing of these compounds. mdpi.comresearchgate.net

Hydrogen bonding is a dominant force in the crystal packing of this compound-containing compounds, leading to the formation of robust and predictable supramolecular networks.

In the crystal structure of Piperazinediium this compound, the structure is stabilized by a network of cation-to-anion N—H···O hydrogen bonds and anion-to-anion N—H···O hydrogen bonds, which crosslink the molecules to form a three-dimensional network. nih.gov Similarly, in Diethyl N,N′-(p-phenylene)this compound, molecules are connected into a two-dimensional network through intermolecular O—H···N hydrogen bonds. nih.gov

The analysis of antiallergic diphenylene diethyl dioxalamates further illustrates the importance of hydrogen bonding in directing their supramolecular assemblies. mdpi.comresearchgate.net The interplay of various hydrogen bonds leads to the formation of complex and beautiful supramolecular patterns, such as tapes and sheets. mdpi.comresearchgate.net

Table 2: Crystallographic Data for Selected this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| Piperazinediium this compound nih.gov | C4H12N22+·2C2H2NO3− | Monoclinic | P21/c | 6.4323 | 6.7681 | 13.0032 | 94.488 |

| Diethyl N,N′-(p-phenylene)this compound nih.gov | C14H16N2O6 | Monoclinic | P21/n | 11.328 | 7.769 | 8.372 | 95.566 |

| N,N′-(4,4′-methanediyl-di-phenyl)-bis-diethyl dioxalamate (1) mdpi.com | 2(C21H22N2O6)•0.5(C2H2O4)•H2O | Triclinic | P-1 | - | - | - | - |

| N′,N′-(4,4′-oxydi-p-phenylene)-bis-diethyl dioxalamate (2) mdpi.com | C20H20N2O7 | Orthorhombic | - | - | - | - | - |

| N,N′-(4,4′-biphenylene)-bis-diethyl dioxalamate (3) mdpi.com | 2(C20H20N2O6) | Triclinic | P-1 | - | - | - | - |

This interactive table presents a summary of the crystallographic data for several this compound derivatives, showcasing the diversity in their solid-state structures.

Non-Covalent Interactions in this compound Supramolecular Architectures (e.g., C-H···π, C=O···C=O interactions, Hirshfeld surface analysis)

Computational tools, particularly Hirshfeld surface analysis, are instrumental in deconvoluting and quantifying the contributions of these varied intermolecular contacts. This analysis provides a visual and statistical overview of the interactions governing the supramolecular structure of this compound derivatives. mdpi.com

Detailed Research Findings

A comprehensive study on three diphenylene bis-diethyl dioxalamate derivatives provides significant insight into the non-covalent interactions at play. Theoretical calculations indicated a notable energy difference between the syn and anti conformations of these molecules in the gas phase. mdpi.com However, crystallographic analysis revealed that two of the three compounds adopt the energetically unfavorable syn conformation in the solid state. This highlights the determining role of non-covalent interactions in directing the crystal packing and dictating the final molecular conformation. mdpi.com

In one of the this compound derivatives, the supramolecular architecture is characterized by a cross-linked array. The central molecule is interlinked with three parallel molecules through N-H···O hydrogen bonds. This primary structure is further stabilized by C=O···C=O and C-H···π interactions, which contribute to the formation of a ribbon-like structure. mdpi.com

C-H···π and C=O···C=O Interactions

The presence of aromatic rings and carbonyl groups in this compound structures facilitates the formation of C-H···π and C=O···C=O interactions, respectively. These interactions, while weaker than conventional hydrogen bonds, are significant in stabilizing the three-dimensional supramolecular assemblies. For instance, in one of the studied diphenylene bis-diethyl dioxalamate compounds, C-H···π interactions are observed to reinforce the hydrogen-bonded ribbons. mdpi.com Similarly, C=O···C=O interactions contribute to the stability of the cross-linked supramolecular array. mdpi.com

Hirshfeld Surface Analysis

The analysis showed that H···H, O···H, and C···H contacts are the most dominant interactions in the crystal structures of these this compound compounds. mdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surfaces provide a quantitative summary of these interactions, showing the percentage of the Hirshfeld surface area corresponding to each contact type.

Below is an interactive data table summarizing the percentage contributions of the principal intermolecular contacts for the three diphenylene bis-diethyl dioxalamate compounds, as determined by Hirshfeld surface analysis. mdpi.com

| Intermolecular Contact | Compound 1 (%) | Compound 2 (%) | Compound 3 (%) |

|---|---|---|---|

| H···H | 42.7 | 47.7 | 41.1 |

| O···H | 31.4 | 27.9 | 31.5 |

| C···H | 15.2 | 16.5 | 17.0 |

| C···O | 3.2 | 3.7 | 3.5 |

| C···C | 2.9 | 1.5 | 3.4 |

| N···H | 2.0 | 1.6 | 1.8 |

| Other | 2.6 | 1.1 | 1.7 |

These data underscore the prevalence of contacts involving hydrogen atoms, which collectively account for a significant portion of the intermolecular interactions. The notable contributions from C···H contacts are indicative of the presence of C-H···π and C-H···O interactions, reinforcing the supramolecular structure. mdpi.com

Coordination Chemistry and Metal Complexes of Dioxamate Ligands

Synthesis and Characterization of Dioxamate Metal Complexes

The synthesis of metal complexes incorporating this compound ligands is typically achieved through the reaction of a suitable metal salt with the this compound ligand in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectrophotometry, mass spectrometry, and elemental analysis, to confirm the coordination of the ligand to the metal center.

This compound as Monodentate and Bidentate Ligands

This compound possesses the ability to coordinate to metal ions in both a monodentate and a bidentate fashion. In its monodentate mode, it binds to a metal center through a single donor atom. quora.comcsbsju.edu This type of coordination is less common as the ligand has the potential for chelation.

More frequently, this compound acts as a bidentate ligand, where two donor atoms from the same ligand bind to a single metal ion, forming a stable chelate ring. csbsju.edupurdue.edu This chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect. csbsju.edulibretexts.org The specific atoms involved in the coordination can vary, leading to different isomeric forms of the complex.

Multidentate and Bridging this compound Ligand Systems

Beyond simple monodentate and bidentate coordination, this compound moieties can be incorporated into larger organic frameworks to create multidentate ligand systems. These systems can offer multiple binding sites for a single metal ion or, more interestingly, can act as bridging ligands that link two or more metal centers together. wikipedia.orgyoutube.com

A notable example of such a system involves meta-phenylene-substituted this compound ligands. In these systems, two this compound units are attached to a central phenylene ring. This arrangement allows the ligand to bridge two separate metal ions, leading to the formation of dinuclear or polynuclear complexes. wordpress.com The nature of the phenylene spacer influences the distance and orientation of the metal centers, which in turn affects the properties of the resulting polymetallic assembly. The synthesis of such bridging complexes often involves the self-assembly of the metal ions and the ligand under specific reaction conditions.

Structural Chemistry of this compound-Metal Complexes

The structural elucidation of this compound-metal complexes, primarily through single-crystal X-ray diffraction, provides profound insights into their coordination geometries and the electronic interactions between the ligand and the metal ion.

Coordination Geometries and Ligand Field Theory in this compound Complexes

This compound complexes exhibit a variety of coordination geometries, with the specific geometry being dependent on the metal ion, its oxidation state, and the stoichiometry of the ligands. britannica.com One commonly observed geometry is the distorted octahedron. fiveable.mewisdomlib.org In such a complex, the central metal ion is coordinated to six donor atoms. The distortion from a perfect octahedral geometry can arise from the steric constraints imposed by the ligand or from electronic effects such as the Jahn-Teller effect. iitk.ac.in

Ligand Field Theory (LFT) is a critical framework for understanding the electronic structure and properties of these complexes. wikipedia.orgfiveable.mebritannica.com LFT describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. libretexts.org The magnitude of this splitting, influenced by the nature of the this compound ligand and the coordination geometry, determines the electronic, magnetic, and spectroscopic properties of the complex. For instance, in a distorted octahedral field, the degeneracy of the d-orbitals is further lifted compared to a perfect octahedron, leading to more complex electronic spectra. fiveable.me

Magnetic Properties of this compound-Bridged Metal Clusters

Polynuclear complexes featuring this compound bridges are of particular interest due to their potential for interesting magnetic properties. When two or more paramagnetic metal ions are held in proximity by a bridging this compound ligand, they can engage in magnetic exchange interactions. This interaction, which can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins in opposition), is mediated by the network of bonds within the bridging ligand.

The strength and nature of this magnetic coupling are highly dependent on the structural parameters of the complex, such as the metal-metal distance and the geometry of the bridging pathway. The study of the magnetic susceptibility of these this compound-bridged metal clusters as a function of temperature provides valuable information about the exchange interactions between the metal centers.

Reactivity and Catalytic Applications of this compound-Metal Complexes

The reactivity of this compound-metal complexes is an area of growing interest, with potential applications in catalysis. The coordination of the this compound ligand to a metal center can modulate the metal's reactivity and create a specific environment for chemical transformations. libretexts.orgsolubilityofthings.com

While the catalytic applications of this compound complexes are still being explored, related metal-dioxo complexes have shown promise in a variety of catalytic reactions. rsc.orgresearchgate.net These reactions often involve oxygen atom transfer or redox processes. rsc.org The design of the this compound ligand, including the introduction of specific substituents, can be used to tune the catalytic activity and selectivity of the metal center. mdpi.com For instance, this compound complexes are being investigated for their potential to catalyze oxidation reactions, leveraging the ability of the coordinated metal ion to cycle between different oxidation states. semanticscholar.org The development of efficient and selective catalysts based on this compound-metal complexes remains an active area of research with the potential to contribute to the development of new synthetic methodologies. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed studies on the use of metal complexes with "this compound" as a ligand in the field of homogeneous catalysis, including mechanistic studies of catalytic transformations like cross-coupling reactions.

The requested topics are highly specialized, and the existing body of chemical research does not appear to cover the catalytic applications of this compound-metal complexes. Therefore, it is not possible to provide an article that adheres to the specified outline and content requirements.

Table of Compounds Mentioned

Reaction Mechanisms and Reactivity Patterns of Dioxamate Compounds

Fundamental Organic Reactions Involving Dioxamate Functionalities

The principal reactions of this compound involve the cleavage and modification of its carbamate (B1207046) and dioxolane groups. These reactions are typically influenced by the reaction conditions, such as pH and the presence of catalysts.

The hydrolysis and solvolysis of this compound can proceed at either the carbamate linkage or the 1,3-dioxolane (B20135) ring, depending on the reaction conditions.

The carbamate functional group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester or amide bond within the carbamate. The mechanism of carbamate hydrolysis is highly dependent on the pH of the solution.

Under basic conditions, the hydrolysis of carbamates can proceed through two primary mechanisms: the E1cB (Elimination Unimolecular conjugate Base) mechanism for primary carbamates, and the BAC2 (Base-catalyzed Acyl Cleavage) mechanism for secondary and tertiary carbamates. researchgate.netrsc.org Since this compound is a primary carbamate, the E1cB mechanism is particularly relevant. This pathway involves the deprotonation of the carbamate nitrogen to form a conjugate base, which then eliminates an isocyanate intermediate. This intermediate is subsequently attacked by a nucleophile, such as a hydroxide (B78521) ion, to yield the final products. rsc.org

The rate of hydrolysis is influenced by the nature of the substituents on both the nitrogen and oxygen atoms of the carbamate. rsc.org Metal ions can also trigger the hydrolysis of carbamates by coordinating to the ligand, leading to a self-immolation process that results in the cleavage of the carbamate. rsc.org

The 1,3-dioxolane ring in this compound is a cyclic acetal (B89532). Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The acid-catalyzed hydrolysis of 1,3-dioxolanes is a reversible process that leads to the formation of the parent carbonyl compound (in this case, a ketone) and the corresponding diol (ethylene glycol). google.comresearchgate.net The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Nucleophilic attack by water on this intermediate, followed by deprotonation, leads to the formation of a hemiacetal, which then breaks down to the ketone and diol.

The table below summarizes the conditions and products of this compound hydrolysis.

| Functional Group | Condition | Mechanism | Products |

| Carbamate | Basic (OH⁻) | E1cB | Amine, Alcohol, Carbonate |

| Carbamate | Metal Ions (e.g., Ni, Cu, Zn, Cd) | Coordination-triggered hydrolysis | Amine, Alcohol, Carbon Dioxide |

| 1,3-Dioxolane | Acidic (H₃O⁺) | Acid-catalyzed acetal hydrolysis | Ketone, Diol |

The oxidation and reduction of this compound target its constituent functional groups, leading to a variety of potential products.

The carbamate group can undergo oxidation. For instance, the anodic oxidation of N,N-dialkylcarbamates in methanol (B129727) can yield α-methoxylated compounds, enamine-type products, and dealkylated carbamates. acs.orgepa.gov The reaction is initiated by electron transfer from the carbamate to the anode. acs.org Enzymatic oxidation of carbamates is also a known pathway; for example, ethyl carbamate can be oxidized to vinyl carbamate. nih.gov

The 1,3-dioxolane ring can also be oxidized. The atmospheric oxidation of 1,3-dioxolane initiated by OH radicals in the presence of NOx leads to the formation of ethylene (B1197577) carbonate and methylene (B1212753) glycol diformate. acs.org The reaction proceeds via hydrogen abstraction to form an alkyl radical, which then reacts with oxygen to form a peroxy radical, leading to the final products.

Regarding reduction, the carbamate group is generally resistant to mild reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbamates. The outcome of the reduction can vary, with some reactions leading to the cleavage of the carbamate to an amine and an alcohol, while others can result in the formation of N-methylated amines. guidechem.comstackexchange.com More recent methods, such as the use of amidophosphine borane (B79455) or magnesium catalysis, provide milder conditions for the reduction of carbamates to N-methylated amines with good functional group tolerance. acs.orgacs.org

The 1,3-dioxolane ring is generally stable to many reducing agents. However, it can undergo reductive deprotection to the corresponding aldehyde or ketone, or even be reduced to the corresponding alcohol under specific conditions, for example, using nickel boride. rsc.org

The following table outlines the oxidation and reduction pathways for the functional groups in this compound.

| Functional Group | Reaction | Reagents/Conditions | Products |

| Carbamate | Oxidation | Anodic oxidation in MeOH | α-methoxylated, enamine, dealkylated products |

| Carbamate | Oxidation | Enzymatic | Vinyl carbamate |

| 1,3-Dioxolane | Oxidation | OH radicals, NOx | Ethylene carbonate, Methylene glycol diformate |

| Carbamate | Reduction | LiAlH₄ | Amine, Alcohol or N-methylated amine |

| Carbamate | Reduction | Amidophosphine borane | N-methylated amine |

| 1,3-Dioxolane | Reduction | Nickel boride | Aldehyde/Ketone or Alcohol |

This compound as a Reagent or Intermediate in Organic Synthesis

While specific applications of this compound as a reagent or intermediate are not widely documented, the reactivity of its 1,3-dioxolane moiety suggests potential utility in organic synthesis. The 1,3-dioxolane group is a common protecting group for carbonyl compounds. wikipedia.org Furthermore, 1,3-dioxolane itself can be used as a synthon in various reactions.

For instance, 1,3-dioxolane can serve as a source for a formyl group. A benzotriazole (B28993) reagent derived from 2-ethoxydioxolane and benzotriazole has been used as a stable and versatile electrophilic formylating reagent in reactions with Grignard and organozinc reagents. organic-chemistry.org

Additionally, 1,3-dioxolanes can participate in annulation reactions. An iron(III)-catalyzed [3 + 2 + 1C] annulation of enaminones with 1,3-dioxolane has been developed to synthesize 2-hydroxy-1,2-dihydropyridines. In this reaction, 1,3-dioxolane acts as both a one-carbon synthon and the solvent. acs.org The mechanism involves the oxidation of 1,3-dioxolane to form an oxonium cation, which is then attacked by the enaminone. acs.org

A thiol-promoted, metal-free, and redox-neutral addition of 1,3-dioxolane to imines can produce a variety of protected α-amino aldehydes. organic-chemistry.org This radical chain process highlights the ability of the 1,3-dioxolane ring to be functionalized at the C2 position.

Mechanistic Insights into Specific this compound Transformations

A deeper look into the mechanisms of hydrolysis provides a clearer understanding of the reactivity of this compound. The initial prompt's reference to Sn-C cleavage in organotin dioxalates is not directly applicable to the structure of this compound, which is a dioxolane derivative. Therefore, this section will focus on the well-established mechanistic pathways for the transformations of the functional groups present in this compound.

The base-catalyzed hydrolysis of primary carbamates, such as this compound, is a well-studied process. The E1cB mechanism is generally favored. rsc.org

E1cB Mechanism for Carbamate Hydrolysis:

Deprotonation: A base (e.g., OH⁻) removes the acidic proton from the nitrogen atom of the carbamate, forming a carbamate anion (conjugate base).

Elimination: The carbamate anion undergoes elimination, with the lone pair on the nitrogen pushing out the alkoxy group to form a transient isocyanate intermediate.

Nucleophilic Attack: The isocyanate is then rapidly attacked by a nucleophile, such as water or hydroxide, at the electrophilic carbon atom.

Decarboxylation: The resulting carbamic acid (if water is the nucleophile) or carbamate salt is unstable and readily decarboxylates to yield the corresponding amine and carbon dioxide (or carbonate).

The acid-catalyzed hydrolysis of the 1,3-dioxolane ring in this compound is a classic example of acetal cleavage.

Mechanism for Acid-Catalyzed Dioxolane Hydrolysis:

Protonation: An acid (e.g., H₃O⁺) protonates one of the oxygen atoms of the dioxolane ring.

Ring Opening: The protonated dioxolane undergoes ring opening to form a resonance-stabilized oxocarbenium ion and a hydroxyl group.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic center.

Deprotonation: A proton is transferred from the newly added water molecule to another water molecule, forming a hemiacetal intermediate.

Protonation and Cleavage: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (water). The lone pair on the other oxygen atom assists in the departure of the water molecule, leading to the formation of the protonated ketone.

Deprotonation: Finally, a water molecule deprotonates the carbonyl oxygen to yield the final ketone product and regenerate the acid catalyst.

These detailed mechanistic pathways for the hydrolysis of the carbamate and 1,3-dioxolane functionalities are fundamental to predicting and controlling the chemical transformations of this compound.

Molecular Level Interactions of Dioxamate Compounds in Biological Contexts Strictly Non Clinical

Molecular Recognition and Binding Mechanisms of Dioxamates with Biomolecules

Molecular recognition is fundamental to biological processes, governing how molecules selectively bind to each other. While direct studies on Dioxamate are scarce, the principles of these interactions with proteins, nucleic acids, and lipids are well-established.

This compound-Protein Interactions: Binding Sites and Thermodynamics (e.g., H3 antagonist mechanism)

There is currently no specific research directly linking this compound to the histamine (B1213489) H3 receptor antagonist mechanism. However, the mechanism of H3 antagonists is well-documented and provides a framework for understanding how such a compound might interact with a protein target.

Histamine H3 receptors are primarily found in the central nervous system and act as autoreceptors that regulate the release of histamine and other neurotransmitters. patsnap.comwikipedia.org H3 receptor antagonists block these receptors, leading to an increase in histamine release. patsnap.com The binding of an antagonist to a receptor is governed by thermodynamics, where the change in Gibbs free energy (ΔG) determines the binding affinity. This energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions, which arise from factors like hydrogen bonds, van der Waals forces, hydrophobic interactions, and conformational changes in both the ligand and the protein upon binding. researchgate.netwhiterose.ac.uk

The general pharmacophore for H3 antagonists often includes two basic centers within a molecule that can interact with key acidic residues in the receptor's binding pocket, such as aspartic acid and glutamic acid. nih.gov The thermodynamics of these protein-ligand interactions can be quantified using techniques like Isothermal Titration Calorimetry (ITC), which measures the heat changes during binding to determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.gov

Table 1: Key Thermodynamic Parameters in Protein-Ligand Binding This table outlines the fundamental thermodynamic parameters used to characterize molecular interactions, such as those that would be involved in the binding of a compound to a protein receptor.

| Parameter | Symbol | Description |

| Binding Affinity Constant | Ka | Measures the strength of the binding interaction between a ligand and a protein. |

| Gibbs Free Energy | ΔG | The overall energy change upon binding; a negative value indicates a spontaneous interaction. |

| Enthalpy Change | ΔH | Represents the change in heat content of the system, reflecting bond formation and breakage. |

| Entropy Change | ΔS | Measures the change in the randomness or disorder of the system upon binding. |

| Stoichiometry | n | The ratio of ligand molecules to protein molecules in the formed complex. |

This compound Interactions with Nucleic Acids and Lipids

Similarly, interactions between small molecules and lipid membranes are crucial for understanding how compounds might associate with or traverse a cell membrane. rsc.org These interactions can be influenced by electrostatic forces, hydrophobic effects, and the ability of the molecule to disrupt or insert itself into the lipid bilayer. nih.govnih.gov The nature of the interaction depends on the chemical properties of both the compound and the specific lipid composition of the membrane. rsc.org

Enzymatic Processes Involving this compound Analogs

Information on this compound's role as either a substrate or an inhibitor in enzymatic processes is not present in the reviewed literature. However, studies on related analogs, such as those of oxamic acid, provide insight into how similar structures can function as enzyme inhibitors.

This compound as Enzyme Substrates: Metabolic Pathways

For a compound to be an enzyme substrate, it must be recognized and chemically transformed by an enzyme as part of a metabolic pathway. nih.gov Metabolic pathways are series of enzyme-catalyzed reactions that produce specific products. nih.gov Without experimental data, it is not possible to identify any metabolic pathways in which this compound might act as a substrate.

This compound as Enzyme Inhibitors: Mechanism-Based Studies

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. wikipedia.org Inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, where the inhibitor covalently binds to the enzyme. libretexts.orglibretexts.org Transition-state analogs, which are stable molecules that mimic the unstable transition state of a reaction, are often potent enzyme inhibitors because enzymes have the highest affinity for the transition state. youtube.comnih.gov

While this compound itself has not been studied in this context, research on oxamic acid analogues demonstrates competitive inhibition of lactate (B86563) dehydrogenase (LDH) isozymes. nih.gov These studies show that small changes to the inhibitor's structure, such as altering the length of an alkyl chain, can dramatically affect both the potency and selectivity of inhibition for different enzyme isozymes. nih.gov For example, N-propyl oxamate (B1226882) was found to be a highly selective inhibitor for the LDH-C4 isozyme. nih.gov This highlights the principle that even subtle molecular differences can be exploited to achieve specific enzyme inhibition.

Table 2: Inhibition of Lactate Dehydrogenase (LDH) Isozymes by Oxamate Analogs Data adapted from studies on competitive inhibitors of LDH, demonstrating structure-activity relationships. nih.gov

| Inhibitor Compound | Target Isozyme | Inhibition Type | Key Finding |

| N-Ethyl oxamate | LDH-C4 | Competitive | Most potent inhibitor studied with the highest affinity for LDH-C4. |

| N-Propyl oxamate | LDH-C4 | Competitive | Most selective inhibitor for LDH-C4 over other LDH isozymes. |

Inhibition of Crystallization Processes by this compound Compounds (e.g., Calcium Oxalate (B1200264) Crystallization Inhibition)

The formation of calcium oxalate (CaOx) crystals is a primary factor in the development of kidney stones. pnas.orgurofrance.org The process involves nucleation (the initial formation of crystal seeds), growth, and aggregation of these crystals. academicjournals.orgscispace.com Numerous studies have investigated compounds that can inhibit one or more of these stages, although this compound is not mentioned among them.

The mechanism of inhibition often involves the modulator molecule binding to specific faces of the growing crystal. pnas.org This interaction can "pin" the movement of growth steps on the crystal surface, effectively slowing or halting further crystallization. pnas.orgresearchgate.net The effectiveness of an inhibitor is often related to its chemical structure and its ability to interact with the calcium and/or oxalate ions on the crystal lattice. nih.gov

For instance, citrate, a common therapeutic agent, and osteopontin, a urinary protein, are both known inhibitors of CaOx crystal growth. pnas.orgresearchgate.net They are believed to function by binding to different crystal faces and disrupting the addition of new growth units. The inhibitory potential of various low molecular weight compounds has been quantified, showing that molecules like citric acid, isocitric acid, and pyrophosphate can significantly inhibit crystal growth. nih.gov

Table 3: Efficacy of Various Low Molecular Weight Inhibitors on Calcium Oxalate Crystal Growth This table summarizes the inhibitory effects of several compounds on the crystallization of calcium oxalate as reported in scientific literature. nih.gov

| Inhibitor Compound | Concentration for 50% Inhibition | Proposed Mechanism Contribution |

| Citric Acid | 1.5 x 10⁻³ M | Ion Pairing |

| Isocitric Acid | 0.75 x 10⁻³ M | Surface Interaction |

| Pyrophosphate | 0.15 x 10⁻³ M (for 30% inhibition) | Surface Interaction |

| Tartaric Acid | Not specified | Ion Pairing |

These studies demonstrate a clear mechanism whereby molecular inhibitors can control crystallization, a principle that would apply to any effective compound, including potentially this compound or its analogs, should they possess the necessary structural features for interaction with the CaOx crystal surface. pnas.orgnih.gov

Surface Adsorption and Crystal Growth Inhibition Mechanisms (e.g., AFM measurements)

There is no available data from techniques such as Atomic Force Microscopy or other surface science methodologies that describe how this compound may adsorb onto crystal surfaces or interfere with their growth processes.

Molecular Mimicry and Interaction with Crystal Sites

No studies were found that propose or investigate the possibility of this compound acting as a molecular mimic to interact with specific sites on a crystal lattice.

Until research on the specific molecular interactions of this compound is conducted and published, a scientifically accurate and detailed analysis as requested is not feasible.

Future Directions and Emerging Research Areas in Dioxamate Chemistry

Dioxamate-Based Materials Science Applications

The inherent structural features of this compound, particularly its capacity for hydrogen bonding and coordination with metal centers, make it a promising candidate for the development of novel materials. Future research is anticipated to focus on several key areas:

Functional Polymers: The incorporation of this compound moieties into polymer backbones or as pendant groups could lead to materials with tailored properties. Research could explore the synthesis of this compound-containing polymers for applications such as gas separation membranes, where the polar nature of the this compound group could enhance selectivity for specific gases like CO2. Another avenue is the development of self-healing polymers, where reversible hydrogen bonding networks involving the this compound functionality could impart restorative properties.

Metal-Organic Frameworks (MOFs): this compound and its derivatives are excellent candidates as organic linkers for the construction of MOFs. nih.govgoogle.commdpi.comyoutube.com The ability of the amide groups to coordinate with metal ions could be exploited to create porous crystalline materials with high surface areas and tunable pore sizes. nih.govyoutube.com Potential applications for such this compound-based MOFs could include gas storage, catalysis, and drug delivery. nih.govyoutube.commdpi.com The stability and functionality of these MOFs would be highly dependent on the choice of metal ion and the specific this compound-derived linker used. mdpi.com

Supramolecular Assemblies: The hydrogen bonding capabilities of the this compound molecule can be harnessed to construct intricate supramolecular structures. Future work may focus on designing and synthesizing complex, self-assembled architectures such as gels, liquid crystals, and molecular capsules for applications in sensing, controlled release, and nanotechnology.

| Potential Application Area | Key this compound Feature | Example Material | Potential Function |

| Gas Separation | Polarity of amide groups | This compound-functionalized polymer membranes | Selective CO2 capture |

| Catalysis | Metal coordination sites | This compound-based Metal-Organic Frameworks (MOFs) | Heterogeneous catalyst for organic reactions |

| Drug Delivery | Biocompatibility and tunable porosity | Porous this compound-MOFs | Controlled release of therapeutic agents |

Advanced Analytical Methodologies Utilizing Dioxamates

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound and its derivatives in various matrices. Future research will likely focus on the following advanced methodologies:

Electrochemical Sensors: The electroactive nature of the amide group within the this compound structure presents an opportunity for the development of electrochemical sensors. mdpi.comresearchgate.netmdpi.com Research could focus on modifying electrode surfaces with materials that selectively interact with this compound, enabling its detection through techniques like cyclic voltammetry or differential pulse voltammetry. mdpi.commdpi.com Such sensors could find applications in environmental monitoring and industrial process control.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) will continue to be vital tools for the analysis of this compound-related compounds. longdom.orgresearchgate.netcaymanchem.com Future work may involve the development of novel stationary phases for HPLC that offer enhanced separation of this compound derivatives, as well as new derivatization methods to improve the volatility and ionization efficiency of these compounds for GC-MS analysis. researchgate.netcaymanchem.com The coupling of these chromatographic techniques with tandem mass spectrometry (LC-MS/MS) will allow for highly sensitive and specific quantification in complex biological and environmental samples. longdom.orgresearchgate.netmdpi.comresearchgate.net

Spectroscopic Methods: Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, will remain indispensable for the structural elucidation of new this compound derivatives and materials. Future research may explore the use of solid-state NMR to characterize the structure and dynamics of this compound-based polymers and MOFs.

| Analytical Technique | Principle of Detection | Potential Application for this compound | Key Advantage |

| Electrochemical Sensing | Measurement of current or potential changes upon interaction with this compound. mdpi.com | Real-time monitoring in industrial processes. | High sensitivity and potential for miniaturization. mdpi.com |

| LC-MS/MS | Separation by chromatography followed by mass-to-charge ratio detection. longdom.orgmdpi.com | Quantification in complex biological matrices. | High specificity and low detection limits. longdom.orgmdpi.com |

| Solid-State NMR | Analysis of nuclear spin transitions in a solid sample. | Structural characterization of this compound-based polymers. | Provides detailed information on molecular structure and dynamics in the solid state. |

Green and Sustainable Chemistry Approaches for this compound Production

In line with the growing emphasis on sustainable chemical manufacturing, future research on this compound synthesis will undoubtedly prioritize green chemistry principles.

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts for the formation of the amide bonds in this compound offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govresearchgate.netnih.gov Research could focus on identifying or engineering enzymes, such as lipases or amidases, that can efficiently catalyze the synthesis of this compound from renewable starting materials under mild reaction conditions. nih.govnih.gov This approach would minimize the use of hazardous reagents and reduce energy consumption. researchgate.net

Use of Greener Solvents: The development of synthetic routes that utilize environmentally friendly solvents, such as water, supercritical fluids, or bio-based solvents, will be a key area of investigation. Alternatively, solvent-free reaction conditions could be explored to further reduce the environmental impact of this compound production.

Atom Economy and Waste Reduction: Future synthetic strategies will aim to maximize atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. rsc.org This includes exploring catalytic cycles that minimize the generation of stoichiometric byproducts. For instance, developing catalytic systems for the direct amidation of dicarboxylic acids or their esters would be a significant advancement. rsc.org

| Green Chemistry Approach | Description | Benefit for this compound Synthesis |

| Enzymatic Synthesis | Utilization of enzymes to catalyze the amide bond formation. nih.govnih.gov | High selectivity, mild reaction conditions, reduced waste. |

| Alternative Solvents | Employing water, supercritical CO2, or bio-solvents instead of traditional organic solvents. | Reduced environmental pollution and health hazards. |

| Catalytic Routes | Development of catalytic methods for amide formation, such as oxidative carbonylation. rsc.org | Increased atom economy and potential for catalyst recycling. |

Computational Predictions for Novel this compound Functionalities and Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new this compound-based molecules and materials with desired properties.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.netresearchgate.net This can provide insights into reaction mechanisms for its synthesis and predict the stability and electronic properties of this compound-based materials. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound-containing systems at the atomic level. univie.ac.at This can help in understanding the interactions of this compound with other molecules, such as in a solvent or at the active site of an enzyme. For materials science applications, MD simulations can predict the mechanical and transport properties of this compound-based polymers and membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological or chemical activity. nih.gov This can be particularly useful in the rational design of new this compound-based compounds for applications in medicinal chemistry or agriculture by predicting their efficacy and potential toxicity. nih.govnih.gov

| Computational Method | Information Provided | Application in this compound Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. nih.govresearchgate.net | Predicting the stability of this compound-metal complexes. |